![molecular formula C23H16ClN5O2 B2488187 3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide CAS No. 862810-10-4](/img/structure/B2488187.png)
3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds, including imidazo[1,2-a]pyrimidines and isoxazoles, often involves multi-step reactions starting from simple precursors. For example, Ladani et al. (2009) describe the preparation of oxopyrimidines and thiopyrimidines from 2-aminopyridine through multi-step reactions, highlighting the intricacy involved in synthesizing compounds with multiple heterocyclic rings (Ladani et al., 2009).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their chemical behavior and interactions. Hu et al. (2007) examined the crystal structure of a related compound, revealing how the fused rings and substituents' orientation affect the overall geometry and potential reactivity of such molecules (Hu, Zhu, & Chen, 2007).
Chemical Reactions and Properties
Reactivity patterns of heterocyclic compounds depend significantly on their functional groups and molecular structure. Akbari et al. (2008) synthesized N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, demonstrating reactions involving cyclization and substitution, which are common in the synthesis of complex heterocycles (Akbari et al., 2008).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be inferred from detailed structural analyses. Banerjee et al. (1999) provided insights into how substitutions on the imidazole ring impact the physical characteristics of related compounds, influencing their behavior in different environments (Banerjee et al., 1999).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the compound's behavior in chemical reactions and biological systems. Nural et al. (2018) explored the synthesis, crystal structure, and acid dissociation constants of a complex heterocycle, providing valuable information on how structural elements influence chemical properties (Nural et al., 2018).
Scientific Research Applications
Medicinal Chemistry and Structural Modification
Research in medicinal chemistry has explored various structural modifications to the core structure of compounds similar to 3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide. Efforts were made to reduce metabolism mediated by aldehyde oxidase (AO), a common challenge in drug discovery, by altering the heterocycle or blocking the reactive site of imidazo[1,2-a]pyrimidine systems (Linton et al., 2011).
Antimicrobial and Antifungal Applications
Compounds structurally related to 3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide have been synthesized and evaluated for their antimicrobial activities. Some derivatives demonstrated significant inhibition on bacterial and fungal growth (Akbari et al., 2008), (Joshi et al., 2012), (Hafez et al., 2016). These findings underscore the potential of these compounds in developing new antimicrobial agents.
Antineoplastic Activity
Studies on compounds structurally akin to 3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide have also revealed promising antineoplastic activities. Specific derivatives were synthesized, and some showed a variable degree of antineoplastic activity against certain cell lines, highlighting their potential in cancer therapy (Abdel-Hafez, 2007).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of imidazo[1,2-a]pyridine , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Imidazo[1,2-a]pyridine derivatives have been used in the development of various drugs .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been explored for their potential in the development of covalent inhibitors . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ function.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to the versatile nature of the imidazo[1,2-a]pyridine scaffold . The specific pathways affected would depend on the compound’s targets and their roles in cellular processes.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For instance, if the compound acts as a covalent inhibitor, it could potentially inhibit the function of its targets, leading to changes in cellular processes .
properties
IUPAC Name |
3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5O2/c1-14-20(21(28-31-14)17-8-2-3-9-18(17)24)22(30)26-16-7-4-6-15(12-16)19-13-29-11-5-10-25-23(29)27-19/h2-13H,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPHKZWSXWBFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C4=CN5C=CC=NC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide |
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